2-(4-Ethoxy-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Ethoxy-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and an ethoxy-ethylphenyl group. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxy-2-ethylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron atom to a borohydride.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Scientific Research Applications
2-(4-Ethoxy-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is explored for its potential in labeling and imaging studies due to the unique properties of boron.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent or in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Ethoxy-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of an ethoxy group.
(4-Ethoxy-2-methylphenyl)boronic acid: Similar but with a methyl group instead of an ethyl group.
Uniqueness
2-(4-Ethoxy-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. Its structure allows for versatile applications in various fields, making it a valuable compound in both academic and industrial research.
Properties
Molecular Formula |
C16H25BO3 |
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Molecular Weight |
276.2 g/mol |
IUPAC Name |
2-(4-ethoxy-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO3/c1-7-12-11-13(18-8-2)9-10-14(12)17-19-15(3,4)16(5,6)20-17/h9-11H,7-8H2,1-6H3 |
InChI Key |
ZSZXTIIYBRNUIQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC)CC |
Origin of Product |
United States |
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